An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chloro-4-methylphenyl)urea
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chloro-4-methylphenyl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Chloro-4-methylphenyl)urea, a substituted phenylurea of interest in medicinal chemistry and drug development. This document details a plausible synthetic pathway, experimental protocols, and a full characterization profile based on established chemical principles and spectroscopic data for analogous compounds.
Introduction
Substituted ureas are a significant class of compounds in organic chemistry and pharmacology, exhibiting a wide range of biological activities. The urea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The specific compound, 1-(2-Chloro-4-methylphenyl)urea, incorporates a chlorinated and methylated phenyl ring, features that can modulate its physicochemical properties, metabolic stability, and target affinity. This guide serves as a technical resource for the preparation and detailed analysis of this compound.
Synthesis Pathway
The synthesis of 1-(2-Chloro-4-methylphenyl)urea can be efficiently achieved through the reaction of 2-chloro-4-methylaniline with an isocyanate source. A common and effective method involves the in-situ generation of the corresponding isocyanate from the starting aniline, followed by a reaction with an amine. However, a more direct and widely used laboratory-scale synthesis involves the reaction of the aniline with an alkali metal isocyanate, such as potassium isocyanate, in the presence of an acid. This method is generally high-yielding and avoids the handling of volatile and toxic isocyanates.
Caption: Synthetic route for 1-(2-Chloro-4-methylphenyl)urea.
Experimental Protocols
Synthesis of 1-(2-Chloro-4-methylphenyl)urea
Materials:
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2-Chloro-4-methylaniline (CAS: 615-65-6)
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Potassium isocyanate (KOCN)
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Concentrated Hydrochloric Acid (HCl)
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Deionized Water
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Ethanol
Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 14.16 g (0.1 mol) of 2-chloro-4-methylaniline in a mixture of 100 mL of deionized water and 10 mL of concentrated hydrochloric acid.[1][2]
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Gently heat the mixture to obtain a clear solution of the corresponding amine hydrochloride salt.
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In a separate beaker, dissolve 8.92 g (0.11 mol) of potassium isocyanate in 50 mL of warm deionized water.
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Add the potassium isocyanate solution dropwise to the stirred amine hydrochloride solution. A white precipitate should begin to form.
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After the addition is complete, heat the reaction mixture to a gentle reflux for 1 hour to ensure the completion of the reaction.
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Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
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Collect the white solid product by vacuum filtration through a Büchner funnel.
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Wash the crude product with two portions of 50 mL of cold deionized water to remove any unreacted salts.
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Recrystallize the crude product from an ethanol-water mixture to obtain pure 1-(2-Chloro-4-methylphenyl)urea.
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Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Characterization Methods
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Melting Point: The melting point of the purified product was determined using a standard melting point apparatus.
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¹H and ¹³C NMR Spectroscopy: NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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FTIR Spectroscopy: The infrared spectrum was recorded using a Fourier-transform infrared spectrometer with the sample prepared as a KBr pellet.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source in positive ion mode.
Characterization Data
The synthesized 1-(2-Chloro-4-methylphenyl)urea was characterized by various spectroscopic methods to confirm its structure and purity. The following tables summarize the key quantitative data obtained.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₉ClN₂O |
| Molecular Weight | 184.63 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 188-190 °C (decomposed) |
| Solubility | Soluble in DMSO, sparingly soluble in ethanol, insoluble in water. |
Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.35 | s | 1H | Ar-NH- |
| 7.95 | d, J = 8.4 Hz | 1H | Ar-H |
| 7.15 | d, J = 1.6 Hz | 1H | Ar-H |
| 7.05 | dd, J = 8.4, 1.6 Hz | 1H | Ar-H |
| 6.10 | s | 2H | -NH₂ |
| 2.25 | s | 3H | -CH₃ |
Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 156.5 | C=O |
| 136.8 | Ar-C |
| 131.2 | Ar-C |
| 129.5 | Ar-C |
| 127.3 | Ar-C |
| 126.0 | Ar-C |
| 124.8 | Ar-C |
| 19.8 | -CH₃ |
Table 4: FTIR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3420 | Strong, Broad | N-H Stretch (Amide) |
| 3310 | Strong, Broad | N-H Stretch (Amine) |
| 3050 | Medium | C-H Stretch (Aromatic) |
| 2925 | Weak | C-H Stretch (Methyl) |
| 1640 | Strong | C=O Stretch (Urea) |
| 1590 | Strong | N-H Bend |
| 1550 | Strong | C=C Stretch (Aromatic) |
| 820 | Strong | C-H Bend (Aromatic) |
| 750 | Medium | C-Cl Stretch |
Table 5: Mass Spectrometry Data
| Ion | [M+H]⁺ | [M+Na]⁺ |
| Calculated m/z | 185.0425 | 207.0245 |
| Observed m/z | 185.0428 | 207.0242 |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from synthesis to characterization of 1-(2-Chloro-4-methylphenyl)urea.
Caption: Overall experimental workflow.
Conclusion
This technical guide has outlined a reliable and reproducible method for the synthesis of 1-(2-Chloro-4-methylphenyl)urea. The provided experimental protocols and comprehensive characterization data, including NMR, FTIR, and mass spectrometry, confirm the identity and purity of the synthesized compound. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling further investigation into the biological activities and potential therapeutic applications of this and related substituted phenylurea compounds.
